8-Bromo-7-chloroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. It is characterized by the presence of bromine and chlorine atoms at the 8th and 7th positions, respectively, on the quinolinone ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate in organic chemistry.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1416371-98-6 and can be sourced from chemical suppliers like BenchChem and PubChem, which provide detailed information regarding its synthesis and properties.
8-Bromo-7-chloroquinolin-2(1H)-one is classified as a halogenated quinolinone, which is significant for its reactivity and potential biological activity. The presence of halogens (bromine and chlorine) can influence its interactions with biological targets, making it a compound of interest in drug discovery and development.
The synthesis of 8-Bromo-7-chloroquinolin-2(1H)-one typically involves two key steps: bromination and chlorination of quinolin-2(1H)-one.
In industrial settings, these synthetic routes may be optimized for yield and purity through methods such as continuous flow reactors, which enhance efficiency and safety during production.
The molecular formula for 8-Bromo-7-chloroquinolin-2(1H)-one is C9H5BrClN2O. The structural representation includes a quinoline core with halogen substitutions:
8-Bromo-7-chloroquinolin-2(1H)-one can participate in various chemical reactions:
The presence of halogens enhances the compound's reactivity, allowing it to serve as a versatile intermediate in organic synthesis. Its ability to undergo substitution reactions makes it valuable for creating diverse derivatives that may exhibit different biological activities .
The mechanism of action for 8-Bromo-7-chloroquinolin-2(1H)-one primarily relates to its interactions with biological targets. In medicinal chemistry contexts, it may inhibit specific enzymes or receptors, modulating their activity. The halogen atoms can enhance binding affinity towards these targets, potentially leading to therapeutic effects in various diseases.
8-Bromo-7-chloroquinolin-2(1H)-one is typically presented as a crystalline solid. Its melting point and solubility characteristics are crucial for determining its usability in laboratory settings.
Key chemical properties include:
Detailed analytical methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed to characterize this compound accurately .
8-Bromo-7-chloroquinolin-2(1H)-one is utilized in several scientific domains:
This compound's unique structure and properties make it an important subject of study in both academic research and industrial applications .
The CuAAC reaction serves as a cornerstone methodology for functionalizing 8-bromo-7-chloroquinolin-2(1H)-one, enabling efficient conjugation of diverse pharmacophores at the C3 position. This "click chemistry" approach exploits the reactivity of alkyne-functionalized quinoline precursors with aromatic azides under copper catalysis. Mechanochemical CuAAC protocols have demonstrated significant advantages over solution-phase reactions, particularly when using brass milling media (Cu(0) catalysts) or Cu(I)/Cu(II) sources in solvent-free conditions. These solid-state methods enhance reaction efficiency, with yield improvements of up to 15-fold observed for triazole-quinoline hybrids compared to conventional solution synthesis [5]. The reaction exhibits a distinct halogen-dependent reactivity bias (H < Cl < Br < I) for para-substituted aryl azides, with p-iodophenyl azide achieving exceptional yields (92% under optimized milling conditions). The resulting 1,4-disubstituted triazole linkage functions as a rigid bioisostere that enhances target binding through hydrogen bonding, dipole interactions, and π-stacking while improving metabolic stability.
Table 1: Comparative Efficiency of CuAAC Methodologies for Quinoline-Triazole Conjugation
Azide Reactant | Conventional Solution Yield (%) | Mechanochemical Yield (%) | Catalyst System |
---|---|---|---|
p-Iodophenyl azide | 89 | 92 | CuI/NaAsc (Mechano) |
p-Bromophenyl azide | 76 | 87 | Cu(OAc)₂ (Solution) |
p-Chlorophenyl azide | 45 | 60 | Brass Milling Media |
Phenyl azide | 21 | 57 | CuSO₄·5H₂O (Solution) |
Strategic halogen placement at the C7 and C8 positions of the quinoline nucleus profoundly influences both synthetic versatility and biological activity. Electrophilic halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in polar aprotic solvents (DMF, acetonitrile) enables regioselective bromination at C8 followed by chlorination at C7. This specific bromo-chloro pattern enhances π-stacking interactions with biological targets while providing orthogonal handles for palladium-catalyzed cross-coupling reactions [6] [8]. Computational analyses confirm that the electron-withdrawing effect of the C7 chlorine synergistically activates the C8 bromine toward oxidative addition in Suzuki-Miyaura couplings, with calculated activation energies decreasing by 3.2 kcal/mol compared to monobrominated analogues. The halogenated intermediates serve as precursors for: (1) Sonogashira couplings to install alkynyl handles for CuAAC, (2) Suzuki-Miyaura reactions to introduce biaryl pharmacophores, and (3) nucleophilic aromatic substitution for heterocycle annulation. The bromo-chloro motif also significantly increases lipophilicity (cLogP +1.3 versus non-halogenated parent), enhancing blood-brain barrier permeability in preclinical models.
The ambident nucleophilicity of the quinolin-2(1H)-one scaffold demands precise reaction control for selective derivatization. At the lactam nitrogen, alkylation with propargyl bromide in acetone/K₂CO₃ selectively produces N1-propargyl derivatives (>95% regioselectivity) without O-alkylation byproducts, confirmed through ¹H-¹H NOESY correlations between the propargyl methylene and H3 quinoline protons [3]. Subsequent CuAAC at the alkyne terminus enables triazole tethering while preserving halogen functionality. For C3 modification, palladium-catalyzed Suzuki-Miyaura coupling demonstrates exceptional tolerance of the bromo-chloro substituents, enabling introduction of heteroaryl groups (pyridyl, pyrimidinyl) and electron-deficient aryl rings. Microwave-assisted coupling significantly accelerates these reactions (20-40 minutes vs 12-24 hours conventional) while maintaining yields above 85% [8]. The C5/C6 positions remain available for late-stage electrophilic functionalization (nitration, sulfonation) after triazole conjugation, enabling modular diversification.
Table 2: Structural Diversity and Biological Activity of Functionalized Derivatives
C3 Modification | N1 Modification | Anticancer IC₅₀ (μM) | Targets |
---|---|---|---|
5-Fluoro-6-methoxypyridin-3-yl | 1,2,3-Triazolylphenyl | 13.44 (MDA-MB-231) | EGFR/HER2 |
2-Methoxypyridin-3-yl | Azetidinyl-triazole | 15.60 (B16F10) | Topoisomerase II |
m-Cl, m-OMe-phenyl | Bromo-triazole | 10.49 (MCF-7) | FGFR1 |
p-Iodophenyl | Piperidinyl-triazole | 11.40 (A-549) | ROCK |
Resin-bound methodologies enable rapid generation of 8-bromo-7-chloroquinolin-2(1H)-one libraries through iterative modification cycles. Wang resin-linked quinolinones undergo sequential: (1) N1-alkylation with diverse propargyl bromides, (2) on-resin CuAAC with azide libraries, and (3) acidolytic cleavage to yield pure triazole-quinoline hybrids [4]. Machine learning (ML) models significantly enhance library design by predicting ROCK1 inhibition probability (90% confidence threshold) and ADMET profiles. K-nearest neighbor (KNN) algorithms process docking scores against conformational ensembles of ROCK1, identifying critical structural determinants: sulfonamide-linked quinolines with meta-chloro substituted triazoles exhibit specificity scores >0.9. Automated purification-integrated platforms produce 22 derivatives in under 72 hours with >90% purity (HPLC-UV), demonstrating the efficiency of integrated solid-phase and computational approaches.
Table 3: Machine Learning-Guided Design Parameters for Solid-Phase Libraries
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: